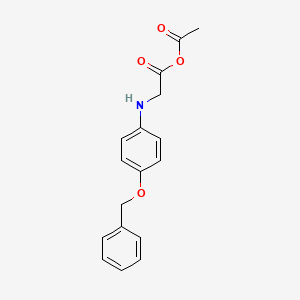

Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride

Description

Properties

Molecular Formula |

C17H17NO4 |

|---|---|

Molecular Weight |

299.32 g/mol |

IUPAC Name |

acetyl 2-(4-phenylmethoxyanilino)acetate |

InChI |

InChI=1S/C17H17NO4/c1-13(19)22-17(20)11-18-15-7-9-16(10-8-15)21-12-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3 |

InChI Key |

NZPAAEKTVOJESE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(=O)CNC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(Benzyloxy)phenylacetic Acid Derivatives

- A common precursor is 4-(benzyloxy)phenylacetic acid or its amino derivative, 2-amino-2-(4-(benzyloxy)phenyl)acetic acid.

- The preparation involves:

- Alkylation of 4-hydroxyphenylacetic acid with benzyl bromide in the presence of potassium carbonate and DMF to yield 4-(benzyloxy)phenylacetic acid derivatives.

- Reductive amination with appropriate amines (e.g., 3-aminobenzoic acid or 4-aminobenzoic acid) to introduce the amino group on the phenyl ring.

Improved Preparation of 4-(2-Carboxybenzyloxy) Toluylic Acid (Related Intermediate)

- A patented method describes an improved "one-pot" synthesis involving:

- Dissolution of phthalide in a mixed solvent of methyl sulfoxide and varsol (toluene or xylene).

- Formation of 4-hydroxyl phenylacetic acid disodium salt by controlled addition of sodium hydroxide aqueous solution at temperatures below 95 °C.

- Reflux with phthalide at 125-150 °C to complete the reaction.

- Acidification with concentrated hydrochloric acid to pH 1 to precipitate the product.

- This method avoids high-temperature frit reactions (>200 °C), reduces energy consumption, and improves safety and yield (~60%).

Formation of Acetic 2-((4-(benzyloxy)phenyl)amino)acetic Anhydride

Cyclodehydration Using Polyphosphoric Acid

- The key step to form the anhydride involves cyclodehydration of the carboxyl-containing precursor.

- The process includes:

- Stirring the 4-(2-carboxyl benzyloxy) toluylic acid with polyphosphoric acid and glacial acetic acid at 80 °C for several hours.

- Quenching the reaction mixture in cold water, followed by extraction with ethyl acetate.

- Washing the organic layer to slightly acidic pH, activated carbon decolorization, drying over anhydrous sodium sulfate, and recrystallization from acetonitrile.

- This yields the anhydride compound, 11-dihydro-11-oxo-dibenzo[b,e]oxepane diene-2-acetate, a structural analog relevant to the target compound.

Alternative Synthetic Routes

- Reductive amination and coupling reactions have been employed to synthesize related benzyloxy-benzylamino compounds, which can be further derivatized to anhydrides.

- Esterification and subsequent reaction with acyl chlorides or anhydrides can be used to activate the carboxylic acid group for anhydride formation.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation | 4-hydroxyphenylacetic acid + benzyl bromide, K2CO3, DMF, reflux | High | Formation of 4-(benzyloxy)phenylacetic acid derivatives |

| 2 | Formation of disodium salt | 4-hydroxyphenylacetic acid + NaOH (50% aq), methyl sulfoxide, toluene reflux | - | Controlled temperature (<95 °C), azeotropic removal of water |

| 3 | Reaction with phthalide | Phthalide in methyl sulfoxide/toluene, 125-150 °C, reflux | ~60 | "One-pot" synthesis of 4-(2-carboxyl benzyloxy) toluylic acid |

| 4 | Acidification & isolation | Concentrated HCl to pH 1, cooling, filtration | - | Precipitation of carboxylic acid intermediate |

| 5 | Cyclodehydration (anhydride) | Polyphosphoric acid + glacial acetic acid, 80 °C, 5 h | ~60 | Formation of anhydride via dehydration cyclization |

| 6 | Purification | Extraction, activated carbon decolorization, drying, recrystallization | - | Final purification to obtain crystalline anhydride |

Research Findings and Technical Advantages

- The improved "one-pot" method reduces the number of steps, energy consumption, and reaction hazards compared to traditional multi-step syntheses involving high-temperature frit reactions.

- Use of polar aprotic solvents like methyl sulfoxide enhances solubility and reaction efficiency in the formation of disodium salts and subsequent condensation steps.

- The cyclodehydration step using polyphosphoric acid is a mild and effective method to form the anhydride ring structure at relatively low temperatures (80 °C), improving safety and scalability.

- Reductive amination and coupling strategies provide flexibility in modifying the amino substituent on the phenyl ring, allowing for structural diversification of the anhydride derivatives.

Chemical Reactions Analysis

Types of Reactions

Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the anhydride to its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of various industrial products

Mechanism of Action

The mechanism by which Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride exerts its effects involves its interaction with specific molecular targets. The compound can act as an acylating agent, reacting with nucleophiles such as amines or alcohols to form amides or esters. This reactivity is crucial in its role in organic synthesis and potential biological applications .

Comparison with Similar Compounds

Structural Similarities and Substituent Variations

The compound’s closest analogs differ in substituents on the phenyl ring or the ester/anhydride backbone. Highlighted examples include:

Key Observations :

Physicochemical and Spectral Comparisons

- Solubility : The benzyloxy derivative’s lipophilicity (logP ~3.5, estimated) exceeds that of methoxy (logP ~1.8) or propoxy analogs, impacting its use in solvent systems .

- Spectroscopic Signatures :

- NMR : The benzyloxy group’s methylene protons (δ 4.5–5.0 ppm) and aromatic protons (δ 6.8–7.4 ppm) distinguish it from methoxy (δ 3.8 ppm) or propoxy (δ 1.0–1.5 ppm for CH₃) derivatives .

- MS : Molecular ion clusters (e.g., m/z 408.1 for 24451-08-9 vs. m/z 349.4 for 17894-45-0) reflect mass differences due to substituents .

Biological Activity

Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H17NO4

- Molecular Weight : 287.31 g/mol

The compound features a benzyloxy group attached to a phenyl ring, which may enhance its lipophilicity and influence its interaction with biological targets.

The mechanism of action for this compound is hypothesized to involve the inhibition of specific enzymes or receptors involved in metabolic pathways. The benzyloxy group is known to interact with various biological systems, potentially modulating enzyme activity and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, related benzyloxy derivatives have shown promising antibacterial and antifungal activities. In one study, compounds with similar structures exhibited zones of inhibition against various bacterial strains, suggesting that modifications in the benzyloxy moiety can enhance antimicrobial efficacy .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential therapeutic applications in oncology. Research indicates that benzyloxy-substituted compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition Studies

Inhibitory effects on human monoamine oxidases (hMAOs), particularly hMAO-B, have been documented for compounds containing similar pharmacophores. These studies reveal that certain derivatives exhibit significant selectivity and potency as reversible inhibitors of hMAO-B, potentially implicating them in neuroprotective strategies against neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various benzyloxy derivatives, this compound was evaluated alongside standard antibiotics. The results indicated moderate activity against gram-positive bacteria, with a notable zone of inhibition measured at approximately 15 mm against Staphylococcus aureus .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of benzyloxy derivatives found that this compound induced significant cytotoxic effects in breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 12 µM, indicating potent antiproliferative activity .

Data Tables

| Activity Type | Tested Compound | IC50/Zone of Inhibition |

|---|---|---|

| Antimicrobial | This compound | 15 mm (S. aureus) |

| Anticancer | This compound | IC50 = 12 µM (MCF-7 cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.